

Pharmacological Properties of QCC374 as an Inhaled Therapeutic for Pulmonary Arterial Hypertension

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Compound of Interest

Compound Name: QCC374

Cat. No.: B610377

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information on **QCC374**. Detailed proprietary data from preclinical and clinical studies, including specific in-vitro pharmacological values (IC50, EC50, Ki), comprehensive preclinical pharmacokinetic and pharmacodynamic data, and detailed experimental protocols, are not fully available in the public domain. This guide is intended for informational purposes and should not be considered a complete substitute for proprietary drug development documentation.

Executive Summary

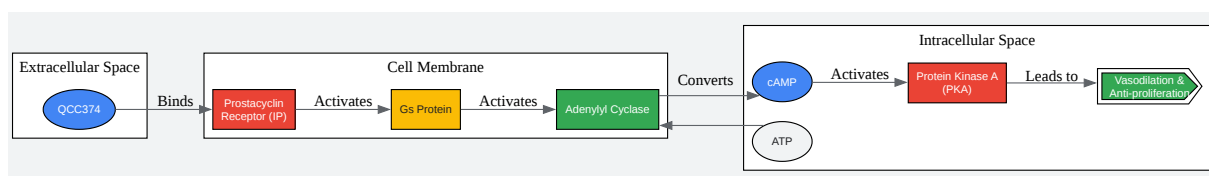
QCC374 is a novel, rationally designed, inhaled prostacyclin receptor (IP) agonist investigated for the treatment of pulmonary arterial hypertension (PAH).[1] Developed to maximize therapeutic effects in the lungs while minimizing systemic side effects, **QCC374** exhibits high lung exposure, a long duration of action, and low systemic bioavailability.[1] Preclinical studies in established rat models of pulmonary hypertension have demonstrated potent anti-remodeling efficacy without significant systemic hypotension.[1] Phase 2 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **QCC374** in adult patients with PAH.[2]

Mechanism of Action: Prostacyclin Receptor Agonism

QCC374 exerts its therapeutic effect through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The binding of **QCC374** to the IP receptor on pulmonary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and exhibits anti-proliferative effects, counteracting the vascular remodeling characteristic of PAH.

Signaling Pathway

The activation of the IP receptor by an agonist like **QCC374** stimulates the associated Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). This signaling pathway is crucial for mediating the therapeutic effects in PAH.[3]



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Figure 1: Simplified signaling pathway of **QCC374** via the prostacyclin (IP) receptor.

Pharmacological Properties

In-Vitro Pharmacology

Specific quantitative in-vitro pharmacological data for **QCC374**, such as IC₅₀, EC₅₀, and K_i values for the prostacyclin receptor, are not publicly available. These parameters are essential for characterizing the potency and selectivity of the compound and are typically determined through competitive radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP accumulation) in cell lines expressing the human IP receptor.

Preclinical Pharmacology

Preclinical studies have been conducted in validated animal models of pulmonary hypertension to assess the in-vivo efficacy of **QCC374**.

Animal Models:

- **Monocrotaline (MCT)-induced Pulmonary Hypertension in Rats:** This model involves a single subcutaneous injection of monocrotaline, which induces endothelial damage and subsequent pulmonary vascular remodeling, leading to PAH.
- **Sugen/Hypoxia (SuHx)-induced Pulmonary Hypertension in Rats:** This model combines the administration of a VEGF receptor antagonist (SuGen 5416) with chronic exposure to hypoxia, resulting in a more severe PAH phenotype that closely mimics human PAH, including the formation of plexiform lesions.[\[4\]](#)[\[5\]](#)

Key Findings:

- Intratracheal administration of **QCC374** demonstrated potent anti-remodeling efficacy in both MCT and SuHx rat models.[\[1\]](#)
- **QCC374** showed a significantly improved therapeutic window between its efficacy in reducing pulmonary vascular remodeling and the induction of systemic hypotension compared to other prostacyclin-based therapies.[\[1\]](#)
- Conscious, telemetered rats treated with intratracheal **QCC374** at doses effective for anti-remodeling showed no significant changes in systemic blood pressure.[\[1\]](#)

Quantitative Data: Detailed quantitative data from these preclinical studies, such as dose-response relationships, inhibition of right ventricular hypertrophy, and reduction in pulmonary vascular resistance, are not available in the public domain.

Pharmacokinetics

QCC374 was designed for inhalation to achieve high lung exposure and a long duration of action with low systemic bioavailability.[\[1\]](#)

Clinical Pharmacokinetic Data: Limited pharmacokinetic data from a Phase 2 clinical trial (CQCC374X2201) are available.

Parameter	Dose Level	Day of Treatment	Value (h*pg/mL)
AUCtau	0.03 mg	Day 1	134 (Median, Range: 134-134)
AUCtau	0.12 mg	Day 112	566 (Median, Range: 566-566)

Table 1: Area Under the Plasma Concentration-Time Curve from 0 to the end of a dosing interval (AUCtau) for **QCC374** in PAH patients.

Clinical Efficacy

The clinical development program for **QCC374** included a Phase 2, randomized, placebo-controlled study in adult PAH patients.[\[2\]](#)

Primary Efficacy Endpoint: The primary endpoint for the Phase 2 trial was the change from baseline in pulmonary vascular resistance (PVR).

Secondary Efficacy Endpoint: A key secondary endpoint was the change from baseline in the Six-Minute Walk Distance (6MWD).

Clinical Efficacy Data:

Parameter	Treatment Group	Duration	Change from Baseline (meters)
Six-Minute Walk Distance (6MWD)	QCC374	16 weeks	452 ± 104.65 (Mean ± SD)

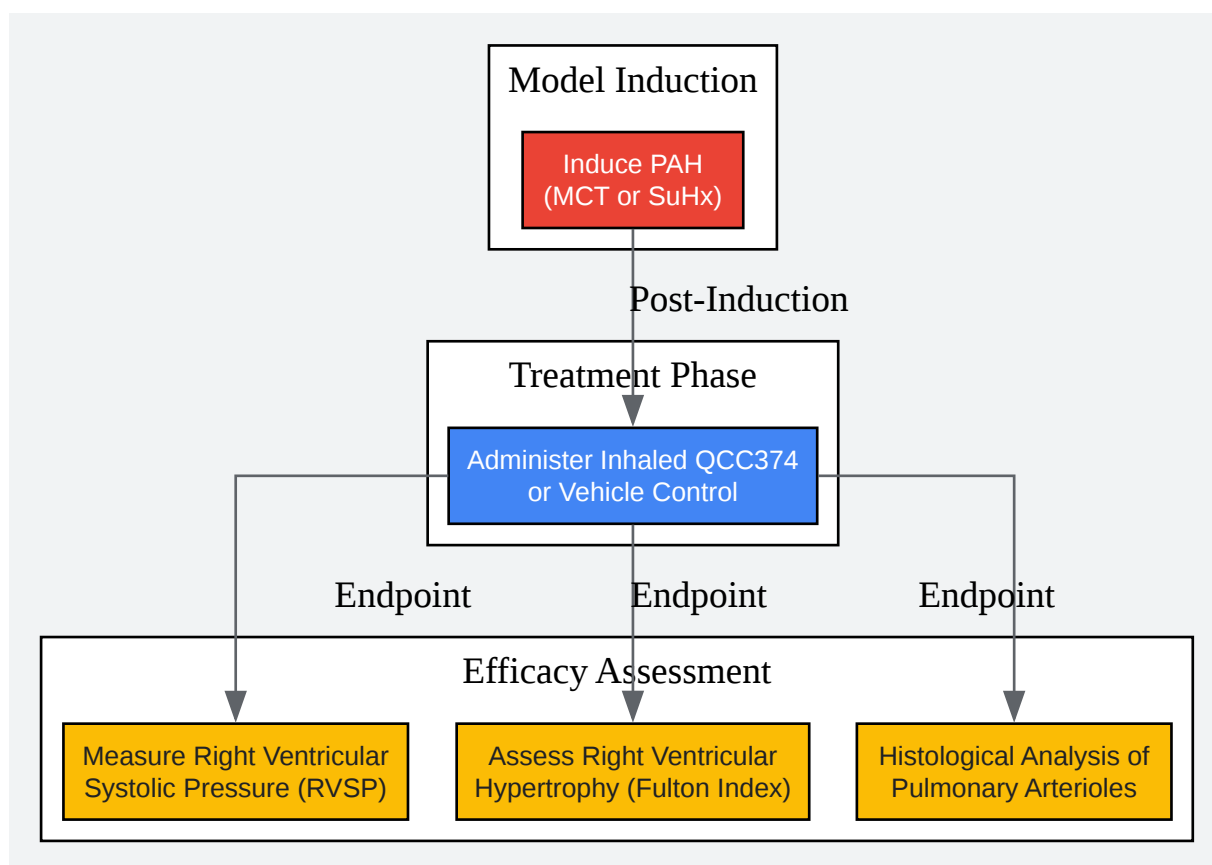
Table 2: Change from baseline in Six-Minute Walk Distance (6MWD) in PAH patients treated with **QCC374**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of **QCC374** are not publicly available. The following sections describe generalized workflows for the key experimental models used.

In-Vivo Efficacy Assessment in Rat Models

The general workflow for evaluating the efficacy of an inhaled therapeutic like **QCC374** in rodent models of PAH involves disease induction, treatment administration, and subsequent assessment of cardiopulmonary hemodynamics and vascular remodeling.



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Figure 2: Generalized experimental workflow for in-vivo efficacy testing in PAH rat models.

Systemic Blood Pressure Monitoring

To assess the systemic effects of inhaled **QCC374**, telemetered rats are used to continuously monitor systemic blood pressure.



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Figure 3: Logical workflow for assessing systemic blood pressure effects in telemetered rats.

Conclusion

QCC374 is a promising inhaled prostacyclin receptor agonist designed to offer a targeted therapeutic approach for PAH. Its pharmacological profile, characterized by potent local efficacy in the lungs and limited systemic exposure, suggests a favorable safety and tolerability profile. While publicly available data provide a strong rationale for its development, a comprehensive understanding of its pharmacological properties would require access to more detailed preclinical and clinical study results.

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